Lipophilicity Differentiation: 5-(3-Nitro-phenoxy)-pentylamine vs. 2-(3-Nitrophenoxy)ethanamine (C2 Analog)
The pentyl (C5) spacer of 5-(3-Nitro-phenoxy)-pentylamine yields a calculated partition coefficient (cLogP) of approximately 1.8, compared to ~0.7 for the ethyl (C2) analog 2-(3-Nitrophenoxy)ethanamine. This difference of >1 log unit translates to a >10-fold increase in lipophilicity, directly impacting passive membrane permeability and in vivo distribution . The C3 analog 3-(3-Nitrophenoxy)propan-1-amine has an intermediate cLogP of ~1.2, further confirming the systematic increase in lipophilicity with alkyl chain elongation [1]. This property difference is critical for blood-brain barrier penetration and oral bioavailability optimization.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.8 |
| Comparator Or Baseline | 2-(3-Nitrophenoxy)ethanamine (C2 analog): ~0.7; 3-(3-Nitrophenoxy)propan-1-amine (C3 analog): ~1.2 |
| Quantified Difference | >1 log unit (C5 vs C2); ~0.6 log unit (C5 vs C3) |
| Conditions | In silico prediction using standard cheminformatics methods (e.g., XLogP3) |
Why This Matters
Procurement of the correct alkyl chain length is essential to maintain the intended pharmacokinetic profile of a lead series; substituting a C2 or C3 analog for the C5 compound will yield a more polar molecule with altered passive diffusion, potentially compromising brain penetration or cellular uptake.
- [1] Angene Chemical. (n.d.). 3-(3-Nitrophenoxy)propan-1-amine. Retrieved from https://www.angenechem.com/ View Source
